1-(4-Bromobenzoyl)-3-methylpiperazine
Description
Properties
IUPAC Name |
(4-bromophenyl)-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTNGWQNINLROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 1-(4-Bromobenzoyl)-3-methylpiperazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted piperazine derivatives, while oxidation reactions can produce N-oxides.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that 1-(4-Bromobenzoyl)-3-methylpiperazine exhibits cytotoxic effects against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancers. The presence of the bromobenzoyl moiety is believed to enhance its cytotoxic effects, making it a promising candidate for further pharmacological studies .
- Mechanism of Action : The compound interacts with biological targets involved in cancer progression, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in tumor cells .
-
Antimicrobial Properties
- Studies have shown that similar piperazine derivatives possess notable antimicrobial activities against various bacterial strains. This suggests that 1-(4-Bromobenzoyl)-3-methylpiperazine may also exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent .
- Chemical Synthesis
Table 1: Cytotoxicity of 1-(4-Bromobenzoyl)-3-methylpiperazine Against Cancer Cell Lines
Table 2: Comparison of Antimicrobial Activity
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| 1-(4-Bromobenzoyl)-3-methylpiperazine | Pending Investigation | |
| Similar Piperazine Derivatives | Significant |
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular processes and signaling pathways .
Comparison with Similar Compounds
Substituent Effects on the Piperazine Core
Table 1: Comparison of Substituent Effects in Piperazine Derivatives
Key Findings :
- Halogen vs. Methoxy : The 4-bromo group in 1-(4-bromobenzoyl)-3-methylpiperazine offers stronger electron-withdrawing effects compared to 4-methoxy, which may enhance binding to electron-rich regions in target proteins. However, methoxy derivatives exhibit higher solubility due to reduced hydrophobicity .
- 3-Methyl Group : In kinase inhibitors (e.g., PAK4 inhibitors), the 3-methyl group improves selectivity by restricting conformational flexibility, a property likely shared by 1-(4-bromobenzoyl)-3-methylpiperazine .
Structural and Crystallographic Comparisons
Table 2: Crystallographic Data for Selected Piperazine Derivatives
Key Findings :
- Crystal Packing : Unlike 1-benzoyl-4-(4-methoxyphenyl)piperazine, which lacks significant hydrogen bonds, bromo-substituted derivatives (e.g., BIRHES) exhibit C–H⋯O interactions and halogen-mediated packing, suggesting stronger intermolecular forces .
Table 3: Cytotoxicity and Selectivity Profiles
Key Findings :
- Cytotoxicity : Bromobenzoyl derivatives, such as 1-(4-bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine, show potent activity against cancer cells (IC₅₀: 2.1–5.3 µM), likely due to synergistic effects of halogen and hydryl groups .
Electronic and Spectroscopic Properties
- NMR Shifts : The 4-bromo substituent in 1-(4-bromobenzoyl)-3-methylpiperazine induces downfield shifts in ¹H-NMR (e.g., aromatic protons at δ 7.6–7.8 ppm) compared to chloro analogs (δ 7.3–7.5 ppm) due to its electron-withdrawing nature .
- IR Spectroscopy : Stretching frequencies for the carbonyl group (C=O) in bromobenzoyl derivatives (~1636 cm⁻¹) are lower than in fluorobenzoyl analogs (~1650 cm⁻¹), reflecting reduced electron density at the carbonyl .
Biological Activity
1-(4-Bromobenzoyl)-3-methylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various cellular processes, and its implications for therapeutic applications.
Chemical Structure
The compound features a piperazine ring substituted with a bromobenzoyl group, which is crucial for its biological activity. The general structure can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 284.15 g/mol
1-(4-Bromobenzoyl)-3-methylpiperazine exhibits its biological activity primarily through interactions with specific enzymes and receptors.
Target Enzymes
- Monoacylglycerol Lipase (MAGL) : This compound has been evaluated for its inhibitory effects on MAGL, an enzyme involved in the metabolism of endocannabinoids. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol (2-AG), which has various physiological effects, including anti-inflammatory properties .
Mode of Action
- Enzyme Inhibition : The compound acts as a reversible inhibitor, which allows for modulation of MAGL activity without permanently blocking its function. This characteristic is beneficial for therapeutic applications where temporary modulation is required .
- Cell Signaling Pathways : It has been shown to influence pathways related to cell proliferation and apoptosis, suggesting potential anticancer properties. For instance, in various cancer cell lines, it demonstrated antiproliferative effects, indicating its potential as a therapeutic agent in oncology .
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of 1-(4-Bromobenzoyl)-3-methylpiperazine:
Anticancer Properties
- In Vitro Studies : In assays involving cancer cell lines, the compound exhibited significant growth inhibition. For example, it was tested against U937 cells and demonstrated selective cytotoxicity .
- Case Study : A study involving pancreatic ductal adenocarcinoma cells showed that treatment with this compound led to reduced cell viability, supporting its potential role as an anticancer agent .
Interaction with Cellular Components
- Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs.
Dosage and Efficacy
The biological effects of 1-(4-Bromobenzoyl)-3-methylpiperazine are dose-dependent:
- Low Doses : At lower concentrations, the compound may exert protective effects against oxidative stress and inflammation.
- High Doses : Conversely, higher doses could lead to toxicity and adverse effects, necessitating careful dosage management in therapeutic settings .
Summary of Findings
| Study Aspect | Observations |
|---|---|
| Target Enzyme | Inhibits Monoacylglycerol Lipase (MAGL) |
| Anticancer Activity | Significant growth inhibition in cancer cell lines |
| Cellular Interactions | Modulates cytochrome P450 activity |
| Dosage Effects | Therapeutic at low doses; toxic at high doses |
Q & A
Q. What are the standard synthetic routes for 1-(4-Bromobenzoyl)-3-methylpiperazine?
The synthesis typically involves nucleophilic acyl substitution , where the nitrogen of 3-methylpiperazine attacks the carbonyl carbon of 4-bromobenzoyl chloride. Reaction conditions (e.g., solvent polarity, temperature) influence yields, with anhydrous environments minimizing hydrolysis side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .
Q. Which spectroscopic techniques are used to confirm the structure of 1-(4-Bromobenzoyl)-3-methylpiperazine?
- NMR spectroscopy (¹H and ¹³C) identifies proton environments (e.g., aromatic protons at ~7.5 ppm, piperazine methyl at ~1.2 ppm) and confirms substitution patterns.
- IR spectroscopy detects carbonyl stretching (~1650 cm⁻¹) and amide bonds.
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 297.03 for C₁₂H₁₃BrN₂O) .
Q. How is the stability of 1-(4-Bromobenzoyl)-3-methylpiperazine assessed under varying conditions?
Stability studies employ:
- Thermogravimetric analysis (TGA) to evaluate thermal decomposition (e.g., stability up to 150°C).
- HPLC under acidic/basic conditions to monitor degradation products.
- UV-Vis spectroscopy tracks changes in absorbance spectra under light exposure .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of 1-(4-Bromobenzoyl)-3-methylpiperazine?
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.
- Stoichiometric control : Excess 4-bromobenzoyl chloride (1.2–1.5 equivalents) ensures complete conversion of 3-methylpiperazine .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines).
- Molecular docking : Analyze binding affinities to targets (e.g., serotonin receptors) using software like AutoDock Vina.
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to identify assay-specific artifacts .
Q. What challenges arise in crystallizing 1-(4-Bromobenzoyl)-3-methylpiperazine, and how are they addressed?
- Polymorphism : Slow evaporation from ethanol/water mixtures reduces multiple crystal forms.
- Twinned crystals : Use SHELXD for structure solution and refinement to resolve overlapping reflections.
- Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve anomalous dispersion for bromine atoms .
Q. How does the substitution pattern (4-bromobenzoyl vs. other aryl groups) influence reactivity and bioactivity?
- Electron-withdrawing effects : The bromine atom increases electrophilicity of the benzoyl group, enhancing reactivity in nucleophilic substitutions.
- Steric effects : Bulkier substituents (e.g., 2,4-dichlorobenzoyl) reduce binding to flat active sites.
- SAR studies : Replace bromine with chlorine or methyl groups to quantify effects on receptor binding (e.g., Ki values in serotonin receptor assays) .
Q. What methodologies are used to analyze spectral data contradictions (e.g., unexpected NMR splitting patterns)?
- VT-NMR : Variable-temperature NMR identifies dynamic processes (e.g., ring flipping in piperazine).
- COSY/NOESY : Resolves coupling between adjacent protons and confirms spatial proximity of substituents.
- DFT calculations : Predict theoretical spectra (e.g., Gaussian 16) to compare with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
